molecular formula C7H11NO2 B7809800 trans-2-Aminocyclohex-4-enecarboxylic acid

trans-2-Aminocyclohex-4-enecarboxylic acid

Cat. No. B7809800
M. Wt: 141.17 g/mol
InChI Key: CQINMZNDBYQHKR-WDSKDSINSA-N
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Description

Trans-2-Aminocyclohex-4-enecarboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Building Block for Helical Foldamers

Trans-2-Aminocyclohex-4-enecarboxylic acid and its cis isomer have been identified as conformationally constrained β-amino acids. They have been used to construct α/β-peptides that adopt 11/9-helical conformations in both solution and crystal states, indicating their potential as building blocks in helical foldamers (Kwon, Kang, Choi, & Choi, 2015).

2. Synthesis of Fluorinated β-Aminocyclohexanecarboxylates

Research has developed methods for synthesizing novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives. This synthesis, starting from trans-β-aminocyclohex-4-enecarboxylic acids, involves transformations of the ring C–C double bond, indicating its utility in creating fluorinated compounds (Kiss, Nonn, Sillanpää, Fustero, & Fülöp, 2013).

3. Preparation of Fluorinated Alicyclic β‐Amino Ester Stereoisomers

Research has also been conducted on the synthesis of new fluorinated alicyclic β-amino ester stereoisomers using trans-2-aminocyclohex-4-enecarboxylic acids. This synthesis has implications for the creation of a range of fluorinated compounds with potential applications in various fields (Kiss, Forró, Fustero, & Fülöp, 2011).

4. Synthesis of Hydroxy‐Substituted Cispentacin Derivatives

Trans-2-Aminocyclohex-4-enecarboxylic acid derivatives have been used in the synthesis of hydroxy-substituted cispentacin derivatives. This demonstrates its utility in synthesizing complex organic molecules (Benedek, Palkó, Wéber, Martinek, Forró, & Fülöp, 2008).

5. Photocycloadditions with Chiral Uracil Derivatives

Trans-2-Aminocyclohex-4-enecarboxylic acid is used in photocycloadditions with chiral uracil derivatives. This has led to the preparation of all four stereoisomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form, indicating its role in synthesizing chiral compounds (Fernandes, Gauzy, Yang, Roy, Pereira, Faure, & Aitken, 2007).

6. Catalysis in Asymmetric Synthesis

Trans-2-Aminocyclohex-4-enecarboxylic acid and its derivatives have been used as ligands in asymmetric catalysis. This includes applications in asymmetric phenyl transfer reactions and transfer hydrogenations, demonstrating its utility in stereochemical control in organic synthesis (Schiffers et al., 2006).

properties

IUPAC Name

(1S,6S)-6-azaniumylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINMZNDBYQHKR-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@H]1C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Aminocyclohex-4-enecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Aminocyclohex-4-enecarboxylic acid
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trans-2-Aminocyclohex-4-enecarboxylic acid
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trans-2-Aminocyclohex-4-enecarboxylic acid
Reactant of Route 4
trans-2-Aminocyclohex-4-enecarboxylic acid
Reactant of Route 5
trans-2-Aminocyclohex-4-enecarboxylic acid
Reactant of Route 6
trans-2-Aminocyclohex-4-enecarboxylic acid

Citations

For This Compound
2
Citations
L Fábián, JA Chisholm, PTA Galek… - … Section B: Structural …, 2008 - scripts.iucr.org
A computer program has been developed to survey a set of crystal structures for hydrogen-bond motifs. Possible ring and chain motifs are generated automatically from a user-defined …
Number of citations: 18 scripts.iucr.org
CD Chisholm, F Fülöp, E Forró, TJ Wenzel - Tetrahedron: Asymmetry, 2010 - Elsevier
… ,2R)-cis-2-aminocyclohex-3-enecarboxylic acid 7, (1R,2S)- and (1S,2R)-cis-2-aminocyclohex-4-enecarboxylic acid 8, (1R,2S)- and (1S,2R)-trans-2-aminocyclohex-4-enecarboxylic acid …
Number of citations: 26 www.sciencedirect.com

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